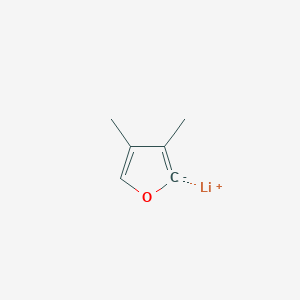
Chromium;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium and yttrium are transition metals that form a variety of compounds with unique properties and applications. Chromium is known for its high corrosion resistance and hardness, while yttrium is valued for its high melting point and ability to form stable oxides. When combined, these elements can create compounds with enhanced properties suitable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium and yttrium compounds typically involves high-temperature reactions. One common method is the solid-state reaction, where chromium oxide and yttrium oxide powders are mixed and heated to high temperatures (around 1200-1500°C) in an inert atmosphere to form yttrium chromite (YCrO3) . Another method involves the co-precipitation of chromium and yttrium salts followed by calcination at high temperatures.
Industrial Production Methods
Industrial production of chromium and yttrium compounds often involves the reduction of their respective oxides. For example, yttrium oxide can be reduced with calcium in a vacuum or inert atmosphere to produce yttrium metal, which can then be alloyed with chromium . The resulting alloys are used in various high-temperature applications due to their enhanced mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Chromium and yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Chromium can exist in multiple oxidation states, with +3 and +6 being the most common. Yttrium typically forms trivalent ions (Y³⁺).
Common Reagents and Conditions
Oxidation: Chromium compounds can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium (VI) compounds can be reduced to chromium (III) using reducing agents like sulfur dioxide or hydrogen gas.
Major Products Formed
Oxidation: Chromium (VI) oxide (CrO3), yttrium oxide (Y2O3)
Reduction: Chromium (III) chloride (CrCl3), yttrium metal (Y)
Substitution: Various chromium complexes with different ligands
Scientific Research Applications
Chromium and yttrium compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for chromium and yttrium compounds varies depending on their application:
Chromium: In biological systems, chromium enhances insulin signaling by affecting downstream effector molecules in the insulin receptor pathway. In industrial applications, chromium compounds act as catalysts by providing active sites for chemical reactions.
Comparison with Similar Compounds
Chromium and yttrium compounds can be compared with other transition metal compounds:
Chromium vs. Molybdenum: Both chromium and molybdenum form stable oxides and are used in high-temperature applications.
Yttrium vs. Lanthanides: Yttrium is often compared to lanthanides due to its similar chemical properties.
List of Similar Compounds
- Chromium: Molybdenum, tungsten
- Yttrium: Lanthanum, cerium
Chromium and yttrium compounds offer unique properties that make them valuable in various scientific and industrial applications. Their ability to form stable oxides, high-temperature resistance, and catalytic properties highlight their importance in modern technology.
Properties
CAS No. |
115509-67-6 |
|---|---|
Molecular Formula |
Cr2Y |
Molecular Weight |
192.898 g/mol |
IUPAC Name |
chromium;yttrium |
InChI |
InChI=1S/2Cr.Y |
InChI Key |
JTVAGNZBALOSBX-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


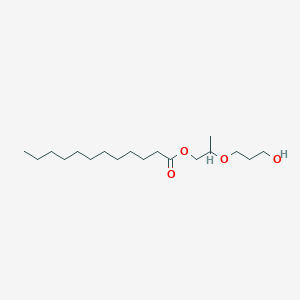
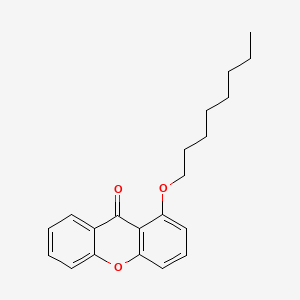
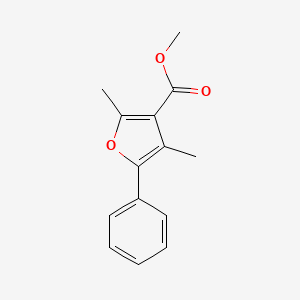
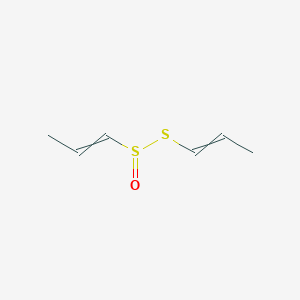
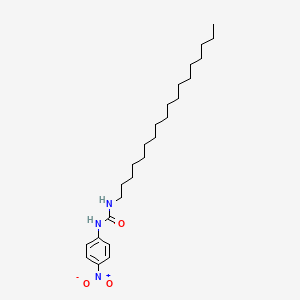
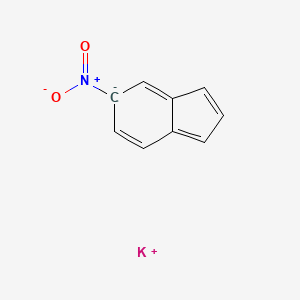
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
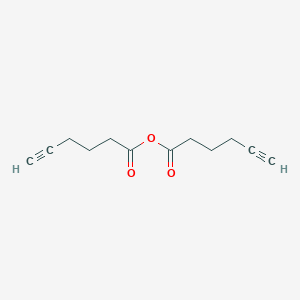
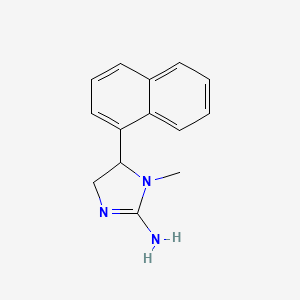

![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
